7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C15H13N3O2/c1-9-3-4-11(7-10(9)2)13-5-6-16-14-12(15(19)20)8-17-18(13)14/h3-8H,1-2H3,(H,19,20) |
InChI Key |
AEWVKHVYQYSPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Amino-3-arylamino-1H-pyrazole-4-carbonitrile
The 5-aminopyrazole scaffold is typically prepared via cyclization of hydrazine derivatives with β-ketonitriles or β-keto esters. For example, 5-amino-3-arylamino-1H-pyrazole-4-carbonitrile can be synthesized by reacting hydrazine hydrate with a β-ketonitrile precursor under reflux in ethanol. This intermediate introduces the nitrile group at position 4, which is later hydrolyzed to the carboxylic acid.
Cyclocondensation with 3-(3,4-Dimethylphenyl)-2,4-pentanedione
The key step involves reacting 5-amino-3-arylamino-1H-pyrazole-4-carbonitrile with 3-(3,4-dimethylphenyl)-2,4-pentanedione in acetic acid catalyzed by sulfuric acid. The reaction proceeds via nucleophilic attack of the pyrazole’s amino group on the diketone’s carbonyl carbons, forming the pyrimidine ring. The 3,4-dimethylphenyl group is introduced at position 7 due to the regioselectivity of the cyclization.
Reaction Conditions
Hydrolysis of Nitrile to Carboxylic Acid
The nitrile group at position 3 is hydrolyzed to the carboxylic acid using concentrated hydrochloric acid under reflux. Alternatively, basic hydrolysis with aqueous NaOH and H₂O₂ at 60°C provides the carboxylate salt, which is acidified to yield the free acid.
Hydrolysis Conditions
-
Reagent: 6M HCl or 2M NaOH/H₂O₂
-
Temperature: 80°C (acidic) or 60°C (basic)
-
Time: 8–12 hours
One-Flask Synthesis via Vilsmeier Amidination
A streamlined approach reported for pyrazolo[3,4-d]pyrimidines can be adapted for pyrazolo[1,5-a]pyrimidines by modifying the substitution pattern. This method employs 5-aminopyrazoles, N,N-substituted amides, and PBr₃ to generate reactive intermediates for cyclization.
Vilsmeier Reagent Formation
The reaction begins with in situ generation of a Vilsmeier reagent from N,N-dimethylformamide (DMF) and PBr₃, producing a reactive chloroiminium intermediate. This species facilitates formylation of the 5-aminopyrazole at position 4.
Sequential Heterocyclization
Hexamethyldisilazane (HMDS) is added to promote cyclization, forming the pyrimidine ring. For the target compound, the 3,4-dimethylphenyl group must be introduced via a pre-functionalized amide or through post-cyclization coupling.
Reaction Conditions
Carboxyl Group Installation
If the initial pyrazole carries an ester group (e.g., ethyl carboxylate), hydrolysis with lithium hydroxide in THF/water affords the carboxylic acid. This step is critical for achieving the final substitution pattern.
Functionalization of Preformed Pyrazolo[1,5-a]pyrimidine Scaffolds
An alternative strategy involves late-stage functionalization of a preassembled pyrazolo[1,5-a]pyrimidine core. This method is advantageous for introducing sensitive substituents post-cyclization.
Oxidation of Alcohol or Aldehyde Intermediates
If the scaffold contains a hydroxymethyl or formyl group at position 3, oxidation with KMnO₄ or Jones reagent converts it to the carboxylic acid. This approach avoids harsh hydrolysis conditions but requires careful control to prevent over-oxidation.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
Experimental Considerations and Optimization
Regioselectivity in Cyclocondensation
The orientation of substituents in pyrazolo[1,5-a]pyrimidines is highly dependent on the electronic and steric properties of the 1,3-diketone. Bulky substituents on the diketone favor formation of the 7-aryl product due to reduced steric hindrance during ring closure.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 267.28 g/mol. Its structure includes a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethylphenyl group at position 7 and a carboxylic acid group at position 3. This unique structure contributes to its pharmacological properties.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The introduction of the 3,4-dimethylphenyl group enhances the compound's ability to interact with these biological targets effectively .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The carboxylic acid functionality may play a role in modulating these pathways .
Neuropharmacology
The compound has shown promise in neuropharmacological studies. Research on related compounds suggests that they may possess anxiolytic properties with minimal side effects on motor functions. This makes them potential candidates for treating anxiety disorders without the typical side effects associated with benzodiazepines .
Case Study: Anticancer Activity
In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines, it was found that compounds similar to 7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibited IC50 values in the low micromolar range against breast and lung cancer cells. This indicates strong potential for further development as anticancer agents .
Case Study: Neuropharmacological Effects
A behavioral study conducted on animal models demonstrated that administration of pyrazolo[1,5-a]pyrimidine derivatives led to significant reductions in anxiety-like behaviors as measured by elevated plus maze tests. These findings suggest that this class of compounds could be developed into effective anxiolytics with fewer side effects compared to traditional medications .
Mechanism of Action
The mechanism of action of 7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
The substituent at position 7 significantly influences physicochemical and biological properties. Below is a comparative analysis:
Table 1: Substituent and Molecular Properties
Key Observations:
- Lipophilicity : Methyl (Compound 11) and trifluoromethyl groups increase lipophilicity compared to polar substituents like methoxy or hydroxyphenyl.
- Electronic Effects : Electron-withdrawing groups (e.g., CF3) may enhance binding to electron-rich targets, while electron-donating groups (e.g., methoxy) modulate solubility .
- Biological Interactions : Carboxamide derivatives (e.g., ) show structure-activity relationship (SAR) relevance in docking studies, suggesting tailored substituents can optimize target affinity .
Biological Activity
7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of 7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step reactions starting from 5-aminopyrazoles. The general procedure includes the condensation of substituted phenyl aldehydes with pyrazole derivatives followed by cyclization to form the pyrazolo[1,5-a]pyrimidine structure. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazolo[1,5-a]pyrimidines, including our compound of interest. The minimum inhibitory concentration (MIC) values were determined against a range of bacterial strains. For instance, compounds similar to 7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid demonstrated significant antibacterial activity with MIC values often in the low micromolar range.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 7b | E. coli | 8 |
| 7c | S. aureus | 16 |
| 14a | P. aeruginosa | 32 |
The compound exhibited superior efficacy compared to standard antibiotics such as Rifampicin and Penicillin in certain assays .
Antitumor Activity
The antitumor potential of pyrazolo[1,5-a]pyrimidines has also been highlighted in various studies. In vitro assays against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 revealed that these compounds could induce apoptosis and inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) | Comparison to Control (5-FU) |
|---|---|---|
| MCF-7 | 9.46 | Better than 17.02 µM |
| MDA-MB-231 | 11.73 | Better than 11.73 µM |
In these studies, the compounds demonstrated a mechanism involving caspase activation and modulation of apoptotic pathways .
RNA Polymerase Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit RNA polymerase. Molecular docking studies have shown that it binds effectively to the enzyme's active site, suggesting a potential role as an antiviral agent.
Case Studies
Case Study 1: Antiviral Activity
A study investigated the antiviral effects of pyrazolo[1,5-a]pyrimidines against Hepatitis C virus (HCV). The results indicated that certain derivatives could inhibit viral replication in vitro with promising selectivity indices.
Case Study 2: Toxicity Assessment
Toxicological evaluations in animal models have shown that compounds related to 7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibited no acute toxicity at doses up to 2000 mg/kg body weight. This suggests a favorable safety profile for further development in pharmacological applications .
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in cyclization reactions .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF vs. THF) .
- Machine Learning : Analyzes historical reaction data to optimize conditions (e.g., temperature, catalyst loading) .
How can researchers resolve contradictory data in synthetic yields or structural assignments?
Advanced Research Question
- Reproducibility Checks : Validate protocols across labs (e.g., reflux time, drying methods) .
- X-ray Crystallography : Resolves ambiguous NMR assignments (e.g., distinguishing positional isomers) .
- High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric compounds (e.g., C15H14N4O2 vs. C14H12N4O3) .
What biological assays are used to evaluate the compound’s therapeutic potential?
Advanced Research Question
- Enzyme Inhibition Assays : Measure IC50 values against kinases or proteases using fluorescence-based substrates .
- Cytotoxicity Screening : Assess anticancer activity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- ADMET Profiling : Evaluates absorption, metabolism, and toxicity in vitro (e.g., microsomal stability assays) .
How can researchers ensure the safety of intermediates during synthesis?
Basic Research Question
- Hazard Assessment : Review safety data sheets (SDS) for reactive intermediates (e.g., chlorinated compounds) .
- Controlled Conditions : Use fume hoods for volatile solvents (e.g., pyridine) and inert atmospheres for air-sensitive steps .
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
What analytical techniques validate the purity of derivatives for publication?
Advanced Research Question
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities .
- Thermogravimetric Analysis (TGA) : Confirms thermal stability and absence of solvates .
- Single-Crystal XRD : Provides definitive proof of molecular structure and stereochemistry .
How do substituents on the pyrimidine ring influence the compound’s electronic properties?
Advanced Research Question
- Methyl Groups : Increase electron density via inductive effects, altering UV-Vis absorption (e.g., λmax shifts from 270 nm to 290 nm) .
- Nitro Groups : Reduce HOMO-LUMO gaps, enhancing redox activity in electrochemical assays .
- Carboxylic Acid Moieties : Enable pH-dependent solubility (e.g., deprotonation above pH 4.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
